Dabigatran ethyl ester
Overview
Description
Dabigatran ethyl ester is an oral anticoagulant and a direct inhibitor of thrombin activity . It has been approved in the European Union and the United States for the prevention of thrombosis after major orthopedic surgery and for the prevention of stroke in chronic atrial fibrillation . It provides a stable anticoagulation effect without the need for periodic laboratory controls .
Molecular Structure Analysis
The chemical structure of Dabigatran ethyl ester is complex . It has a benzylimidazolic nucleus, which is bound to a branch of amidinofenylalanine as a false arginine. The dabigatran molecule also possesses a carboxylic residue which increases the hydrophilic capacity of the drug .Scientific Research Applications
-
Thromboembolic Disease Treatment
- Field : Cardiovascular Pharmacology
- Application : Dabigatran is a synthetic, reversible direct thrombin inhibitor (DTI) with high affinity and specificity for its target binding both free and clot-bound thrombin . It’s used in the treatment of thromboembolic diseases .
- Methods : Dabigatran is administered orally. It offers a stable anticoagulation effect without the need for periodical laboratory controls .
- Results : Large randomized clinical trials have demonstrated that dabigatran provides comparable or superior thromboprophylaxis in multiple thromboembolic disease indications compared to standard of care .
-
Cancer Treatment
- Field : Oncology
- Application : Studies have tested the effects of dabigatran treatment in a syngeneic mouse model of breast cancer .
- Methods : Dabigatran treatment was administered for 4 weeks in the mouse model .
- Results : The treatment resulted in a reduction in both primary tumor growth and metastasis in dabigatran-treated mice as compared to control .
-
Prevention of Thrombosis after Major Orthopedic Surgery
- Field : Orthopedics
- Application : Dabigatran has been approved in the European Union and the United States of America for the prevention of thrombosis after major orthopedic surgery .
- Methods : Dabigatran is administered orally and provides a stable anticoagulation effect without the need for periodical laboratory controls .
- Results : Clinical evidence shows its safety and efficacy in preventing thrombosis after major orthopedic surgery .
-
Prevention of Stroke in Chronic Atrial Fibrillation
- Field : Cardiology
- Application : Dabigatran has also been approved by the American Food and Drug Administration and the European Medicines Agency for the prevention of stroke in chronic atrial fibrillation .
- Methods : Dabigatran is administered orally and provides a stable anticoagulation effect without the need for periodical laboratory controls .
- Results : Clinical evidence shows its safety and efficacy in preventing stroke in patients with chronic atrial fibrillation .
-
Treatment of Venous Thromboembolism
- Field : Vascular Medicine
- Application : Ongoing clinical trials are investigating its use in the treatment of venous thromboembolism .
- Methods : Dabigatran is administered orally and provides a stable anticoagulation effect without the need for periodical laboratory controls .
- Results : The results of these trials are not yet available as of 2021 .
-
Treatment of Thromboembolic Complications Following Acute Coronary Syndromes
- Field : Cardiology
- Application : Ongoing clinical trials are investigating its use in the treatment of thromboembolic complications following acute coronary syndromes .
- Methods : Dabigatran is administered orally and provides a stable anticoagulation effect without the need for periodical laboratory controls .
- Results : The results of these trials are not yet available as of 2021 .
-
Prevention of Stroke in Non-Valvular Atrial Fibrillation
- Field : Cardiology
- Application : Dabigatran has been approved for the prevention of stroke in patients with non-valvular atrial fibrillation .
- Methods : Dabigatran is administered orally and provides a stable anticoagulation effect without the need for periodical laboratory controls .
- Results : Clinical evidence shows its safety and efficacy in preventing stroke in this patient population .
-
Treatment of Thromboembolic Complications Following Acute Coronary Syndromes
- Field : Cardiology
- Application : Ongoing clinical trials are investigating its use in the treatment of thromboembolic complications following acute coronary syndromes .
- Methods : Dabigatran is administered orally and provides a stable anticoagulation effect without the need for periodical laboratory controls .
- Results : The results of these trials are not yet available as of 2021 .
-
Prevention of Venous Thromboembolism
- Field : Vascular Medicine
- Application : Ongoing clinical trials are investigating its use in the treatment of venous thromboembolism .
- Methods : Dabigatran is administered orally and provides a stable anticoagulation effect without the need for periodical laboratory controls .
- Results : The results of these trials are not yet available as of 2021 .
-
Treatment of Thromboembolic Complications Following Major Orthopedic Surgery
- Field : Orthopedics
- Application : Dabigatran has been approved for prophylaxis of thromboembolism in patients undergoing total knee or hip arthroplasty .
- Methods : Dabigatran is administered orally and provides a stable anticoagulation effect without the need for periodical laboratory controls .
- Results : Clinical evidence shows its safety and efficacy in preventing thromboembolism in this patient population .
Safety And Hazards
Dabigatran ethyl ester should be handled with care to avoid dust formation and contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation . It is also noted that Dabigatran ethyl ester is suspected of damaging fertility or the unborn child and may cause long-lasting harmful effects to aquatic life .
properties
IUPAC Name |
ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O3/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLLICFSSKPUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332231 | |
Record name | Dabigatran ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dabigatran ethyl ester | |
CAS RN |
429658-95-7 | |
Record name | Dabigatran ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0429658957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dabigatran ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dabigatran ethyl ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4EH9410G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.